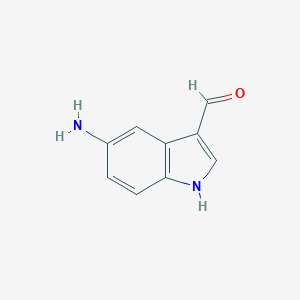

5-氨基-1H-吲哚-3-甲醛

概览

描述

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Molecular Structure Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .科研应用

化学结构和性质

5-氨基-1H-吲哚-3-甲醛已被研究其独特的化学性质,特别是其形成氢键并连接成带状结构的能力,如5-溴-1H-吲哚-3-甲醛3-甲氧基苯甲酰肼(Ali, Halim, & Ng, 2005)中所见。

杂环化合物的合成

该化合物在合成新的杂环化合物方面具有重要意义。例如,与4-氨基-5-烷基(芳基)-4H-1,2,4-三唑-3-硫醇反应产生三唑并[噻二唑并]吲哚,这些结构独特且具有潜在的生物应用(Vikrishchuk et al., 2019)。

级联反应和合成

该化合物在级联反应中被用于合成2-氨基-5H-吡咯并[5,4-b]吲哚,展示了其在复杂化学反应中的多功能性(Biswas & Batra, 2012)。

新型杂环系统

其与4-氨基-5-烷基-4H-1,2,4-三唑-3-硫醇的反应产生新的杂环系统,例如1,2,4-三唑并[5′,1′:2,3][1,3]噻吩并[6,5-b]吲哚-10(5H)-酮,突显了其在药物化学中的潜力(Vikrishchuk et al., 2020)。

有机化学应用

5-氨基-1H-吲哚-3-甲醛以其在有机化学中的广泛应用而闻名,特别是作为合成子,并且已显示出作为脂氧合酶抑制剂以及在其他生物医学应用中的活性(Madan, 2020)。

绿色化学和多组分反应

它在绿色化学中也具有重要意义,用于高效、环保的吲哚基咪唑的合成,展示了该化合物在可持续化学过程中的多功能性和重要性(Naureen et al., 2017)。

抗增殖活性

在生物医学研究中,1H-吲哚-3-甲醛衍生物显示出对癌细胞系的显著抗增殖活性,表明其在癌症研究和治疗中的潜力(Fawzy et al., 2018)。

Safety And Hazards

According to the safety data sheet, it is advised to avoid contact with skin and eyes, and not to breathe dust . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air and get medical attention . In case of ingestion, clean mouth with water and get medical attention .

未来方向

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

性质

IUPAC Name |

5-amino-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOFSXXAVASGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)